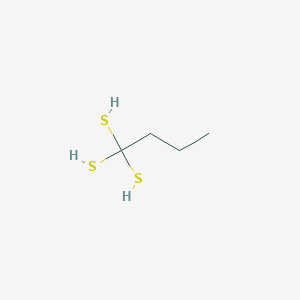methyl}-2,3-dihydro-1H-tetrazol-1-ium CAS No. 784997-52-0](/img/structure/B12516653.png)
1,3-Diphenyl-5-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}-2,3-dihydro-1H-tetrazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound with a unique structure that includes multiple aromatic rings and a tetrazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium typically involves the reaction of phenylhydrazine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the tetrazolium ring. Common reagents used in this synthesis include methanesulfonic acid and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Thiadiazole Derivatives: Exhibiting various pharmacological activities.
Uniqueness
1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium is unique due to its tetrazolium core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
784997-52-0 |
|---|---|
Fórmula molecular |
C26H23N8+ |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
N'-anilino-1,3-diphenyl-N-phenylimino-1,2-dihydrotetrazol-1-ium-5-carboximidamide |
InChI |
InChI=1S/C26H22N8/c1-5-13-21(14-6-1)27-29-25(30-28-22-15-7-2-8-16-22)26-31-34(24-19-11-4-12-20-24)32-33(26)23-17-9-3-10-18-23/h1-20,27,32H/p+1 |
Clave InChI |
CJTOPIDRHZGPNG-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C2=NN(N[NH+]2C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)



![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)

![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)


![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)

